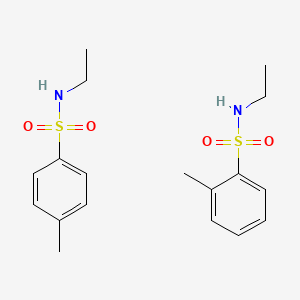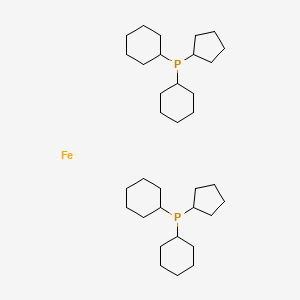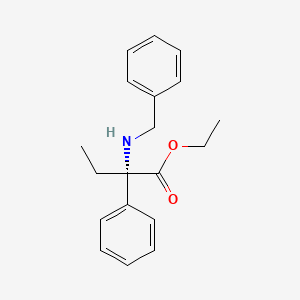
BIG ENDOTHELINA-2 (1-37) (HUMANA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Big endothelin-2 (1-37) (human) is a peptide hormone that is a member of the endothelin family of peptides. Endothelin-2 is a potent vasoconstrictor and is involved in a variety of physiological processes, including inflammation, vascular tone, and cell proliferation and differentiation. It is found in high concentrations in the brain, heart, and other tissues, and is thought to play an important role in the regulation of blood pressure and vascular tone. Endothelin-2 has also been found to be involved in the regulation of cell growth and differentiation, and has been implicated in several diseases, including hypertension, atherosclerosis, and cancer.
Aplicaciones Científicas De Investigación
Biología y Terapéutica Cardiovascular
Las endotelinas, incluida la BIG ENDOTHELINA-2, juegan un papel importante en la biología cardiovascular {svg_1}. Son péptidos estructuralmente similares de 21 aminoácidos de longitud {svg_2}. La BIG ENDOTHELINA-2 es el precursor del péptido vasoconstrictor Endotelina-2 (ET-2) {svg_3}. Es hidrolizada por la enzima convertidora de endotelina (ECE) {svg_4}. La Endotelina 1 (ET-1) y la ET-2 activan dos receptores acoplados a proteínas G —receptor de endotelina tipo A (ET A) y receptor de endotelina tipo B (ET B)— con igual afinidad {svg_5}. La ET-1 es el vasoconstrictor más potente en el sistema cardiovascular humano y tiene acciones notablemente duraderas {svg_6}. La ET-1 contribuye a la vasoconstricción, la hipertrofia vascular y cardíaca, la inflamación y al desarrollo y progresión de la enfermedad cardiovascular {svg_7}.
Tratamiento de la Hipertensión Arterial Pulmonar
Los antagonistas del receptor de endotelina han revolucionado el tratamiento de la hipertensión arterial pulmonar {svg_8}. Los ensayos clínicos continúan explorando nuevas aplicaciones de los antagonistas del receptor de endotelina, particularmente en la hipertensión resistente al tratamiento, la enfermedad renal crónica y los pacientes que reciben terapias antiangiogénicas {svg_9}.
Homeostasis de Fluidos y Electrolitos
Los estudios de traducción han identificado roles importantes para las isoformas de endotelina y nuevos objetivos terapéuticos durante el desarrollo, en la homeostasis de fluidos y electrolitos, y en la función cardiovascular y neuronal {svg_10}.
Estrategias Farmacológicas
Están surgiendo nuevas estrategias farmacológicas en forma de moduladores epigenéticos de moléculas pequeñas, biológicos (como anticuerpos monoclonales para ET B) y posiblemente agonistas y antagonistas sesgados de la vía de señalización {svg_11}.
Vasoconstricción
La BIG ENDOTHELINA-2 es el precursor del péptido vasoconstrictor Endotelina-2 (ET-2) {svg_12}. Es hidrolizada por la enzima convertidora de endotelina (ECE) {svg_13}. Este proceso juega un papel crucial en la regulación del tono vascular basal y la patogenia de la hipertensión y el espasmo vascular {svg_14}.
Inhibidor de la Enzima Convertidora de Endotelina (ECE)
Este análogo de big endotelina (ET)-1 truncado por N y C es un sustrato falso para la enzima convertidora de endotelina (ECE). Actúa como un inhibidor de ECE y es al menos 30 veces más potente que la fosforamidón (sobre una base molar) como un bloqueador de la vasoconstricción inducida por big ET-1 en el riñón {svg_15}.
Mecanismo De Acción
Target of Action
BIG ENDOTHELIN-2 (1-37) (HUMAN) is the precursor to the vasoconstricting peptide Endothelin-2 (ET-2) . The primary targets of ET-2 are the Endothelin receptor type A (ET A) and Endothelin receptor type B (ET B) . These receptors are G protein-coupled receptors and are distributed across diverse cells and organs .
Mode of Action
BIG ENDOTHELIN-2 (1-37) (HUMAN) is hydrolyzed by endothelin converting enzyme (ECE) to produce ET-2 . ET-2 activates the ET A and ET B receptors with equal affinity . The activation of these receptors triggers a cascade of intracellular events that lead to various physiological responses.
Biochemical Pathways
The activation of ET A and ET B receptors by ET-2 leads to a variety of biochemical pathways. ET-2 is involved in vasoconstriction, vascular and cardiac hypertrophy, inflammation, and contributes to the development and progression of cardiovascular disease . The activation of these receptors also influences fluid-electrolyte homeostasis and neuronal function .
Pharmacokinetics
It is known that the peptide is hydrolyzed by ece to produce et-2
Result of Action
The activation of ET A and ET B receptors by ET-2 leads to a variety of physiological responses. ET-2 contributes to vasoconstriction, vascular and cardiac hypertrophy, inflammation, and the development and progression of cardiovascular disease . ET-2 is also involved in the regulation of fluid-electrolyte homeostasis and neuronal function .
Action Environment
The action of BIG ENDOTHELIN-2 (1-37) (HUMAN) and its product ET-2 can be influenced by various environmental factors. For instance, the distribution pattern of endothelins varies extensively in different organs, which predict their role in both physiological and pathophysiological functions
Safety and Hazards
Direcciones Futuras
Endothelin-2 has a key role in ovarian physiology, with ET-2-mediated contraction proposed as a final signal facilitating ovulation . Furthermore, ET-2 may also have a pathophysiological role in heart failure, immunology, and cancer . Future strategies for targeting the ET-1 pathway in cardiovascular disease are being explored .
Análisis Bioquímico
Biochemical Properties
BIG ENDOTHELIN-2 (1-37) (HUMAN) plays a crucial role in biochemical reactions. It interacts with the endothelin converting enzyme (ECE), which hydrolyzes it to produce Endothelin-2 (ET-2), a potent vasoconstrictor .
Cellular Effects
BIG ENDOTHELIN-2 (1-37) (HUMAN) has significant effects on various types of cells and cellular processes. As a precursor to Endothelin-2 (ET-2), it influences cell function by contributing to vasoconstriction, vascular and cardiac hypertrophy, and inflammation .
Molecular Mechanism
The molecular mechanism of BIG ENDOTHELIN-2 (1-37) (HUMAN) involves its conversion to Endothelin-2 (ET-2) by the action of endothelin converting enzyme (ECE). This process is crucial for the generation of ET-2, which exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of BIG ENDOTHELIN-2 (1-37) (HUMAN) change over time. As a precursor to ET-2, its stability, degradation, and long-term effects on cellular function are subject to the activity of ECE .
Metabolic Pathways
BIG ENDOTHELIN-2 (1-37) (HUMAN) is involved in the metabolic pathway that produces Endothelin-2 (ET-2). This pathway involves the action of endothelin converting enzyme (ECE) on BIG ENDOTHELIN-2 (1-37) (HUMAN) .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of BIG ENDOTHELIN-2 (1-37) (HUMAN) can be achieved through solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-Asp(OtBu)-OH", "Fmoc-Glu(OtBu)-OH", "Fmoc-Val-OH", "Fmoc-Asn(Trt)-OH", "Fmoc-Thr(tBu)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Ile-OH", "Fmoc-Gln(Trt)-OH", "Fmoc-Ser(tBu)-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Cys(Trt)-OH", "Fmoc-Pro-OH", "Fmoc-Leu-OH", "Fmoc-His(Trt)-OH", "Fmoc-Phe-OH", "Fmoc-Lys(Boc)-OH", "Wang resin", "HOBt", "DIC", "DMF", "TFA", "DCM", "DIPEA", "TIS", "EDC", "AcOH", "TFA", "Anisole", "Phenol", "Thioanisole", "p-Cresol", "p-Methoxyphenol", "p-Nitrophenol", "p-Hydroxybenzyl alcohol", "p-Hydroxybenzylamine", "p-Hydroxybenzylhydrazine", "p-Hydroxybenzylamine hydrochloride", "p-Hydroxybenzylhydrazine hydrochloride", "p-Hydroxybenzyl alcohol", "p-Hydroxybenzylamine", "p-Hydroxybenzylhydrazine", "p-Hydroxybenzylamine hydrochloride", "p-Hydroxybenzylhydrazine hydrochloride" ], "Reaction": [ "Loading of Fmoc-Asp(OtBu)-OH onto Wang resin using DIC and HOBt in DMF", "Coupling of Fmoc-Glu(OtBu)-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Val-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Asn(Trt)-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Thr(tBu)-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Arg(Pbf)-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Ile-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Gln(Trt)-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Ser(tBu)-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Tyr(tBu)-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Cys(Trt)-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Pro-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Leu-OH using DIC and HOBt in DMF", "Coupling of Fmoc-His(Trt)-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Phe-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Lys(Boc)-OH using DIC and HOBt in DMF", "Removal of Fmoc protecting group using 20% piperidine in DMF", "Cleavage of peptide from resin using TFA, anisole, phenol, thioanisole, p-cresol, and p-methoxyphenol", "Purification of crude peptide using HPLC", "Oxidation of cysteine residue to form disulfide bond using p-nitrophenol and p-hydroxybenzyl alcohol", "Deprotection of Trt and Pbf groups using TFA", "Deprotection of tBu group using TIS and AcOH", "Deprotection of Boc group using TFA", "Purification of final product using HPLC" ] } | |
| 132699-72-0 | |
Fórmula molecular |
C188H269N45O56S4 |
Peso molecular |
4183.68 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluorobo](/img/structure/B1147176.png)

![2-[2-(4-Fluorophenyl)ethoxy]adenosine](/img/structure/B1147182.png)
![2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1147185.png)

![N-[2-(4-thia-6,9,19-triazapentacyclo[10.7.1.03,7.08,20.013,18]icosa-1,3(7),5,8,10,12(20),13,15,17-nonaen-17-yl)ethyl]propan-1-amine](/img/structure/B1147191.png)



